6-Allyl-2,3-dimethoxypyridine

Description

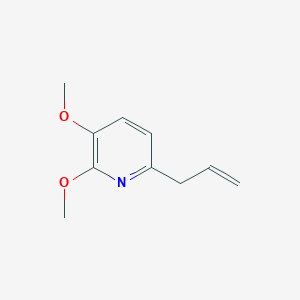

6-Allyl-2,3-dimethoxypyridine is a substituted pyridine derivative featuring methoxy groups at positions 2 and 3 and an allyl substituent at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound is structurally characterized by its electron-rich pyridine ring, which is modified by methoxy groups that enhance solubility in organic solvents and influence electronic properties. This compound is listed in the Catalog of Pyridine Compounds (2017) as a commercially available derivative, with 11 suppliers identified globally .

Properties

IUPAC Name |

2,3-dimethoxy-6-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPBGILLMBQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670145 | |

| Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-29-7 | |

| Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Allyl-2,3-dimethoxypyridine typically involves the following steps:

Starting Material: The synthesis begins with pyridine as the starting material.

Alkylation: The pyridine ring undergoes alkylation to introduce the allyl group at the 6th position.

Methoxylation: Subsequent methoxylation reactions introduce methoxy groups at the 2nd and 3rd positions of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Allyl-2,3-dimethoxypyridine can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the allyl group to an aldehyde or carboxylic acid.

Reduction: Reduction reactions can reduce the pyridine ring or the methoxy groups.

Substitution: Substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles and electrophiles are used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Allyl alcohol, allyl aldehyde, and allyl carboxylic acid.

Reduction: Reduced pyridine derivatives and methoxy derivatives.

Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

6-Allyl-2,3-dimethoxypyridine has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6-Allyl-2,3-dimethoxypyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

To contextualize 6-Allyl-2,3-dimethoxypyridine, we compare its structural features, physicochemical properties, and applications with analogous compounds. Key comparisons include:

Substituent Effects on Reactivity and Solubility

Key Observations :

- Substituent Position and Type : The allyl group in this compound offers distinct reactivity compared to halogen or silicon-based substituents. For instance, iodinated analogs (e.g., 6-Iodo-2,3-dimethoxypyridine) are more reactive in cross-coupling reactions due to the iodine’s polarizability .

- Solubility : Methoxy groups generally improve solubility in polar solvents, but bulky substituents (e.g., trimethylsilyl) reduce water compatibility .

Biological Activity

6-Allyl-2,3-dimethoxypyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications based on recent research findings.

This compound can be synthesized through various methods, including regioselective reactions involving clay catalysts. The compound features two methoxy groups at the 2 and 3 positions and an allyl group at the 6 position of the pyridine ring, which significantly influences its biological activity.

Antimicrobial Activity

Research has shown that derivatives of 2,6-dimethoxypyridine, including this compound, exhibit promising antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various pathogens. A comparative analysis of several derivatives revealed that modifications at specific positions can enhance antimicrobial efficacy.

| Compound | Yield (%) | MIC (μM) | clog P |

|---|---|---|---|

| H | 71 | 3.88 | 6.71 |

| OMe | 96 | 3.94 ± 0.78 | 6.72 |

| OCF₃ | 94 | 2.34 ± 0.07 | 7.83 |

| F | 93 | 2.41 | 6.85 |

| Cl | 77 | 3.44 ± 0.55 | 7.42 |

| CN | 35 | 1.24 | 6.15 |

The data indicates that the para-cyano derivative exhibited the highest potency with an MIC of 1.24 μM despite its lower lipophilicity (clog P of 6.15) compared to others in the series .

Chitin Synthesis Inhibition

In addition to antimicrobial properties, compounds like this compound have been evaluated for their ability to inhibit chitin synthesis in insects, which is a crucial target for pest control strategies. The quantitative structure-activity relationship (QSAR) studies have demonstrated that various substituents can significantly affect the inhibitory activity against chitin synthesis.

The following table summarizes the pIC₅₀ values for different analogs tested for chitin synthesis inhibition:

| Compound ID | pIC₅₀ Value |

|---|---|

| IOX-1 | x.xx |

| IOX-2 | x.xx |

| IOX-3 | x.xx |

These findings suggest that careful modification of the compound's structure can lead to enhanced activity as a chitin synthesis inhibitor .

Case Studies and Research Findings

- Antitubercular Activity : A study focusing on pyridine-derived compounds highlighted the antitubercular activity of various analogs, including those derived from dimethoxypyridine structures. The incorporation of additional substituents was found to enhance potency significantly .

- Pesticidal Applications : Research on insecticides has shown that compounds with a similar structure to this compound effectively inhibit chitin synthesis in pests like Corythucha marmorata. The biological activity was quantitatively assessed using cultured integument assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.